molecular formula C22H26FN3O2 B505798 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide

Cat. No.: B505798
M. Wt: 383.5g/mol
InChI Key: YOLXNDBCDKTUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a piperazine ring, a fluorobenzamide moiety, and a dimethylpropanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 4-(2,2-dimethylpropanoyl)-1-piperazine, which is then reacted with 4-bromoaniline to form the intermediate 4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]aniline. This intermediate is further reacted with 3-fluorobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H26FN3O2

Molecular Weight

383.5g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide

InChI

InChI=1S/C22H26FN3O2/c1-22(2,3)21(28)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-20(27)16-5-4-6-17(23)15-16/h4-10,15H,11-14H2,1-3H3,(H,24,27)

InChI Key

YOLXNDBCDKTUPP-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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